molecular formula C22H21N3O5 B13858918 Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13858918
M. Wt: 407.4 g/mol
InChI Key: QXUNEVQCOFWITM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound features a unique structure that includes a furan ring, a pyrazolopyrimidine core, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Biginelli reaction, which is a one-pot multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often require an acid catalyst and elevated temperatures to facilitate the formation of the pyrazolopyrimidine core.

Chemical Reactions Analysis

Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on various biochemical pathways, including the reduction of inflammation and protection of neuronal cells .

Comparison with Similar Compounds

Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-(5-methylfuran-2-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H21N3O5/c1-3-29-22(28)19-20(26)24(12-11-15-7-5-4-6-8-15)18-13-16(23-25(18)21(19)27)17-10-9-14(2)30-17/h4-10,13,19H,3,11-12H2,1-2H3

InChI Key

QXUNEVQCOFWITM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CC=C(O3)C)CCC4=CC=CC=C4

Origin of Product

United States

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